(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819300
InChI: InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1
SMILES:
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine

CAS No.:

Cat. No.: VC15819300

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine -

Specification

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
IUPAC Name (2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine
Standard InChI InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1
Standard InChI Key HUILKBVKTWNQNZ-ZCFIWIBFSA-N
Isomeric SMILES C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr
Canonical SMILES C1C(OC2=C(O1)C(=CC=C2)F)CBr

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b] dioxine is C₉H₇BrFO₂, derived from the parent benzodioxine structure (C₈H₈O₂) with substitutions at positions 2 (bromomethyl) and 5 (fluoro). The (S)-configuration at the bromomethyl-bearing carbon defines its chirality, influencing its reactivity and biological interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₇BrFO₂
Molecular Weight247.05 g/mol
CAS NumberNot explicitly reported
IUPAC Name(3S)-3-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine
SMILESC1C@HCBr

Structural Analysis

The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring. The bromomethyl group (-CH₂Br) at position 2 introduces a reactive site for nucleophilic substitution, while the fluorine at position 5 enhances electronegativity, potentially affecting electronic distribution and intermolecular interactions .

Synthesis and Synthetic Pathways

Retrosynthetic Considerations

The synthesis of this compound likely involves:

  • Functionalization of Benzodioxine: Introducing fluorine via electrophilic aromatic substitution (e.g., using Selectfluor®) at position 5.

  • Chiral Bromomethyl Introduction: Asymmetric synthesis or resolution to install the (S)-bromomethyl group. A reported method for analogous compounds involves bromination of a hydroxymethyl precursor using PBr₃ or HBr .

Reported Synthetic Analogues

While no direct synthesis of this compound is documented, the structurally related (S)-2-(bromomethyl)-2,3-dihydrobenzo[b] dioxine (PubChem CID: 7005002) provides a template. Its synthesis involves:

  • Cyclocondensation of catechol derivatives with epichlorohydrin.

  • Bromination of the resulting hydroxymethyl intermediate .

For the 5-fluoro derivative, fluorination could precede bromomethylation to avoid functional group interference.

Physicochemical Properties

Predicted Properties

  • Solubility: Low water solubility due to hydrophobic aromatic and halogenated groups; soluble in organic solvents (e.g., DCM, THF).

  • Melting Point: Estimated 80–100°C (based on benzodioxine analogs).

  • Stability: Susceptible to hydrolysis at the bromomethyl group under basic conditions.

Spectroscopic Data (Hypothetical)

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.2 ppm (split due to fluorine coupling).

    • Bromomethyl: δ 3.4–3.8 ppm (doublet, J = 10 Hz).

  • ¹³C NMR:

    • C-Br: δ 30–35 ppm.

    • C-F: δ 160–165 ppm (JC-F ≈ 245 Hz) .

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